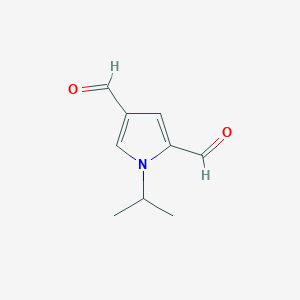

1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-propan-2-ylpyrrole-2,4-dicarbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-7(2)10-4-8(5-11)3-9(10)6-12/h3-7H,1-2H3 |

InChI Key |

QPGPNKABDMLOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=C1C=O)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Isopropyl 1h Pyrrole 2,4 Dicarbaldehyde

Reactivity of the Aldehyde Functionalities

The presence of two aldehyde groups on the pyrrole (B145914) ring dictates a significant portion of the reactivity of 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde. These formyl groups are electrophilic centers that readily react with nucleophiles and can be selectively oxidized or reduced.

Nucleophilic Addition Reactions: Imine and Schiff Base Formation

The aldehyde groups of pyrrole-dicarbaldehydes are prime sites for nucleophilic addition, most notably with primary amines to form imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation, leading to the formation of C=N double bonds.

In a related context, the reaction of pyrrole-2,5-dicarbaldehyde with 2,3-bis-hydroxylamino-2,3-dimethylbutane demonstrates the reactivity of the aldehyde groups. nih.gov This reaction proceeds through the condensation of the amino groups with the carbonyls of the dicarbaldehyde to form a diadduct, which can be subsequently oxidized to produce stable diradicals. nih.gov Although this example involves a different isomer, the underlying reactivity of the formyl groups is analogous.

Furthermore, the reaction of dicarbonyl compounds with amines is a key step in the synthesis of enaminones. The term "enaminone" generally refers to a conjugated system containing N-C=C-C=O. researchgate.net The synthesis of bis(enaminones) often involves the condensation of a dicarbonyl compound with an amine or its derivative. For instance, the reaction of dialdehydes with dimethylformamide dimethylacetal (DMF-DMA) can yield bis(enaminones). researchgate.net This suggests that this compound could serve as a precursor for novel bis(enaminone) structures.

The formation of pyrrolo[1,2-a]pyrazines can be achieved through the cyclization of 2-formylpyrrole-based enaminones. mdpi.com These enaminones are prepared by reacting the corresponding 2-formyl-1H-pyrrole derivatives with DMF-DMA. mdpi.com This highlights a pathway where one of the aldehyde groups of a pyrrole dicarbaldehyde could be transformed into an enaminone and subsequently used in cyclization reactions to build more complex heterocyclic systems.

A summary of representative nucleophilic addition reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Product Type |

| Pyrrole-dicarbaldehyde | Primary Amine | Bis(imine) / Bis(Schiff base) |

| Pyrrole-2,5-dicarbaldehyde | 2,3-Bis-hydroxylamino-2,3-dimethylbutane | Diadduct |

| Dicarbonyl Compound | Dimethylformamide dimethylacetal (DMF-DMA) | Bis(enaminone) |

| 2-Formylpyrrole-based enaminone | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine |

Selective Oxidation of Formyl Groups

Reduction of Formyl Groups to Alcohols

The reduction of the formyl groups in this compound to the corresponding hydroxymethyl groups is a feasible transformation. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for the reduction of aldehydes to primary alcohols. The selectivity between mono- and di-reduction would be a key consideration, likely controllable by the stoichiometry of the reducing agent and the reaction conditions. While specific studies on this compound were not found, the reduction of pyrrole-based aldehydes is a common synthetic operation.

Wittig Reactions and Alkenyl Functionalization

The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. This reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent). For this compound, this would allow for the introduction of alkenyl substituents at the 2- and/or 4-positions. The reaction could potentially be performed stepwise to introduce different alkenyl groups at each position, offering a route to unsymmetrically functionalized pyrroles. The specific stereochemistry (E/Z) of the resulting alkenes would depend on the nature of the ylide and the reaction conditions.

Pyrrole Ring Reactivity

The pyrrole nucleus is an electron-rich aromatic system, which generally favors electrophilic substitution reactions. However, the presence of two electron-withdrawing formyl groups in this compound deactivates the ring towards electrophilic attack.

Electrophilic Substitution at the Pyrrole Core

Electrophilic substitution on the pyrrole ring of this compound is expected to be challenging due to the deactivating nature of the two aldehyde groups. These groups withdraw electron density from the pyrrole ring, making it less nucleophilic. Any electrophilic attack would likely occur at the remaining unsubstituted position (position 5) or potentially at the 3-position, depending on the directing effects of the existing substituents.

In related systems, such as N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, intramolecular electrophilic cyclization can be induced using reagents like iodine. nih.gov This suggests that under certain conditions, the pyrrole ring can still participate in reactions with electrophiles, leading to the formation of fused heterocyclic systems. nih.gov For this compound, reactions with strong electrophiles might lead to substitution, but could also risk side reactions involving the aldehyde groups or degradation of the pyrrole ring. For instance, the nitration of isopropyl-substituted aromatic compounds can sometimes lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Information regarding "this compound" is not available in the reviewed scientific literature.

A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its specific reactivity, including C-H activation and functionalization strategies, regiochemical considerations, cascade and one-pot reaction sequences, or its stability and tautomerism, as outlined in the user's request.

The absence of information suggests that this particular substituted pyrrole may be a novel compound, a synthetic intermediate that has not been extensively characterized, or its properties have not been published in the accessible scientific literature.

To provide some relevant context, a general overview of the expected reactivity of N-substituted pyrrole-2,4-dicarbaldehydes is presented below, based on the established chemistry of polysubstituted pyrrole systems. It is crucial to note that this is a generalized discussion and does not represent specific research findings for "this compound."

General Reactivity and Chemical Transformations of N-Substituted Pyrrole-2,4-dicarbaldehydes

N-substituted pyrrole-2,4-dicarbaldehydes are polyfunctional heterocyclic compounds that possess a rich and varied reactivity. The presence of two electron-withdrawing aldehyde groups significantly influences the electronic properties of the pyrrole ring, which in turn dictates its behavior in chemical reactions.

General Reactivity of the Aldehyde Groups

The two carbaldehyde groups at the C2 and C4 positions are expected to be the primary sites for nucleophilic attack. Standard aldehyde chemistry, such as Wittig reactions, Horner-Wadsworth-Emmons olefination, condensation reactions with active methylene (B1212753) compounds (e.g., Knoevenagel condensation), and reductive amination, would be anticipated to occur.

Chemoselectivity between the C2 and C4 aldehydes could be a significant consideration in these transformations. The C2-aldehyde is generally more electrophilic than the C4-aldehyde due to the proximity of the electron-withdrawing nitrogen atom and its lone pair delocalization. This difference in reactivity could potentially allow for selective functionalization of one aldehyde group over the other under carefully controlled reaction conditions.

Reactivity of the Pyrrole Ring

Electrophilic Substitution: The pyrrole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. However, the presence of two strongly deactivating carbaldehyde groups would significantly reduce the nucleophilicity of the ring. Electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts reactions, would be expected to be difficult and require harsh conditions. If such a reaction were to occur, the substitution would likely be directed to the remaining C5 position, which is the most electron-rich carbon on the ring.

C-H Activation and Functionalization: Direct C-H functionalization of the pyrrole ring, particularly at the C5 position, is a plausible transformation. researchgate.netrsc.org Modern transition-metal-catalyzed methods could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. researchgate.netrsc.org The N-isopropyl group itself has C-H bonds that could, in principle, be subject to functionalization, although this is generally less common for N-alkyl groups on pyrroles unless specific directing groups are employed. nih.gov

Cascade and One-Pot Reaction Sequences

The bifunctional nature of pyrrole-2,4-dicarbaldehydes makes them excellent candidates for cascade or one-pot reactions to build more complex heterocyclic systems. nih.gov For instance, a sequential reaction involving initial condensation at one or both aldehyde groups followed by an intramolecular cyclization could lead to the formation of fused pyrrole derivatives. These reactions are highly valuable in synthetic chemistry for their efficiency in rapidly increasing molecular complexity from simple starting materials. nih.gov

Stability and Tautomerism

N-alkylated pyrrole-2,4-dicarbaldehydes are expected to be stable aromatic compounds. Tautomerism is not a significant consideration for the pyrrole ring itself in this system, as the N-position is substituted. The stability of polyfunctional pyrroles can be influenced by the nature of their substituents. scispace.comnih.gov Electron-withdrawing groups, such as the aldehydes in this case, generally increase the stability of the pyrrole ring towards oxidative degradation. csic.es

Derivatives and Structural Analogs of 1 Isopropyl 1h Pyrrole 2,4 Dicarbaldehyde

N-Substituted Pyrrole-2,4-dicarbaldehydes

The substituent on the pyrrole (B145914) nitrogen plays a crucial role in determining the electronic properties and steric hindrance of the molecule, which in turn influences its reactivity and the properties of its derivatives. The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. mdpi.com

| N-Alkyl Group | Steric Hindrance | Electronic Effect | Potential Impact on Reactivity |

| Methyl | Low | Weakly electron-donating | Less steric hindrance allows for easier access to aldehyde groups. |

| Ethyl | Moderate | Electron-donating | A slight increase in steric bulk compared to methyl. |

| Isopropyl | High | More electron-donating | Significant steric hindrance may influence reaction rates and product geometry. |

| tert-Butyl | Very High | Strongly electron-donating | Extreme steric bulk can prevent certain reactions or lead to unique product formations. |

This table is generated based on general chemical principles and not from a specific cited source.

The electronic effect of the alkyl group is also a factor. Alkyl groups are generally electron-donating, which can increase the electron density of the pyrrole ring. The larger the alkyl group, the stronger this inductive effect. This can modulate the reactivity of the aldehyde groups.

Dicarbaldehyde Isomers and Positional Effects (e.g., pyrrole-2,5-dicarbaldehyde)

The positioning of the two aldehyde groups on the pyrrole ring significantly impacts the geometry and coordination behavior of the resulting ligands. While 1-isopropyl-1H-pyrrole-2,4-dicarbaldehyde has its aldehyde groups in a 1,3-relationship relative to the nitrogen, the 2,5-isomer offers a different spatial arrangement. biosynth.comsigmaaldrich.comcdnsciencepub.com

Pyrrole-2,5-dicarbaldehyde has been utilized in the synthesis of various compounds, including macrocycles. rsc.org The symmetrical placement of the aldehyde groups in the 2,5-isomer can lead to the formation of more linear and symmetrical Schiff base ligands and subsequent metal complexes. In contrast, the 2,4-dicarbaldehyde isomer would produce less symmetrical, potentially kinked, ligand structures. This difference in geometry can have profound effects on the properties of the resulting metal complexes, such as their electronic spectra and catalytic activity. rsc.org

| Isomer | Aldehyde Positions | Symmetry | Potential Ligand Geometry |

| Pyrrole-2,4-dicarbaldehyde | 2 and 4 | Asymmetrical | Bent or kinked |

| Pyrrole-2,5-dicarbaldehyde | 2 and 5 | Symmetrical | Linear or extended |

This table is generated based on general chemical principles and not from a specific cited source.

Ligand Synthesis and Coordination Chemistry

The aldehyde functional groups of this compound are readily condensed with primary amines to form Schiff bases, which are a versatile class of ligands. rsc.orgnih.govresearchgate.net

By reacting this compound with diamines or other polyamines, it is possible to synthesize polydentate Schiff base ligands. rsc.orgnih.govresearchgate.net These ligands have multiple donor atoms that can coordinate to a metal center, leading to the formation of stable chelate complexes. researchgate.net The geometry of the resulting ligand is dictated by the structure of the amine used and the positioning of the aldehyde groups on the pyrrole ring. The use of chiral diamines can also lead to the formation of chiral ligands, which are of interest in asymmetric catalysis.

The polydentate Schiff base ligands derived from this compound can coordinate with a variety of transition metals, such as copper, nickel, cobalt, and zinc. rsc.orgnih.govresearchgate.netnih.gov The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. The nature of the N-substituent (in this case, isopropyl) can influence the stability and geometry of the metal complex. The steric bulk of the isopropyl group may enforce a particular coordination geometry around the metal center. These complexes have potential applications in areas such as catalysis, materials science, and as models for biological systems. nih.gov

Macrocyclic and Oligopyrrole Systems

Pyrrole-containing macrocycles are a significant class of compounds, with porphyrins being the most well-known example. The synthesis of such systems often involves the condensation of pyrrole aldehydes with other pyrrolic precursors. While specific examples utilizing this compound in macrocycle synthesis are not prevalent in the provided search results, the general principles of pyrrole chemistry suggest its potential as a building block for such structures.

The asymmetrical nature of the 2,4-dicarbaldehyde could be exploited to create macrocycles with unique, non-planar conformations. Condensation reactions with other difunctional pyrroles or expanded pyrrolic systems could lead to the formation of novel porphyrinoids or other complex oligopyrrole architectures. The isopropyl group would add to the steric crowding on the periphery of the macrocycle, potentially influencing its solubility and aggregation properties.

Construction of Porphyrin Frameworks and Related Macrocycles

There is no available research in the scientific literature describing the use of this compound as a building block for the synthesis of porphyrins or related macrocyclic structures. Standard porphyrin syntheses, such as the Lindsey or Adler-Longo methods, typically involve the condensation of a pyrrole with a mono-aldehyde. The use of a dicarbaldehyde-substituted pyrrole in such reactions would be expected to lead to more complex polymeric materials rather than discrete porphyrin macrocycles, and specific examples with the N-isopropyl derivative are not documented.

Synthesis of Linear and Cyclic Oligopyrroles

Information regarding the application of this compound in the synthesis of linear or cyclic oligopyrroles is not present in the available scientific literature. The aldehyde functionalities could theoretically be used in condensation reactions to link pyrrole units, but no studies have been published that demonstrate this with the specified compound.

Other Heterocyclic Condensation Products (e.g., Pyrrolopyrazines, Oxazines)

There are no specific documented examples of the condensation of this compound with reagents such as diamines to form pyrrolopyrazines, or with other appropriate precursors to yield oxazine (B8389632) structures. While the general reactivity of pyrrole-2-carbaldehydes suggests that such transformations are plausible, dedicated research on this particular N-isopropylated dicarbaldehyde has not been reported.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde, the ¹H NMR spectrum would be expected to show specific signals corresponding to the protons of the isopropyl group, the pyrrole (B145914) ring, and the two aldehyde groups. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The two protons on the pyrrole ring would appear as distinct singlets or doublets, depending on the coupling constants. The two aldehyde protons would also present as separate singlets at a characteristic downfield chemical shift.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde Proton (C2-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aldehyde Proton (C4-CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyrrole Ring Proton (H-3) | 7.0 - 7.5 | Singlet (s) or Doublet (d) |

| Pyrrole Ring Proton (H-5) | 7.0 - 7.5 | Singlet (s) or Doublet (d) |

| Isopropyl CH | 4.5 - 5.5 | Septet (sept) |

| Isopropyl CH₃ | 1.4 - 1.7 | Doublet (d) |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The two aldehyde carbons would appear significantly downfield, followed by the carbons of the pyrrole ring. The carbons of the isopropyl group would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbon (C2-C HO) | 180 - 190 |

| Aldehyde Carbon (C4-C HO) | 180 - 190 |

| Pyrrole Ring Carbon (C-2) | 130 - 140 |

| Pyrrole Ring Carbon (C-3) | 115 - 125 |

| Pyrrole Ring Carbon (C-4) | 120 - 130 |

| Pyrrole Ring Carbon (C-5) | 120 - 130 |

| Isopropyl C H | 50 - 60 |

| Isopropyl C H₃ | 20 - 25 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and determining the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the isopropyl CH septet and the CH₃ doublet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the pyrrole ring protons to their corresponding carbons and the isopropyl protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the isopropyl group protons and the protons on the pyrrole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and confirm the molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and thus the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of fragments such as the isopropyl group or aldehyde groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the aldehyde C=O stretching vibrations, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyrrole ring system with two aldehyde groups would result in characteristic UV-Vis absorption maxima (λmax), indicating the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography of a suitable solid derivative or a metal complex could provide the ultimate proof of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry in the solid state. This information is invaluable for understanding intermolecular interactions and packing in the crystal lattice.

Spectroscopic Methodologies for Purity and Reaction Monitoring

The assessment of purity and the real-time monitoring of chemical reactions are critical in the synthesis of specialty chemicals like this compound. Spectroscopic techniques are indispensable tools for these purposes, offering non-destructive and highly sensitive methods for analysis. This section details the application of various spectroscopic methodologies in ensuring the quality of this compound and in observing the progress of its synthesis, often achieved through reactions such as the Vilsmeier-Haack formylation.

While specific, detailed spectroscopic data for this compound is not extensively published, the principles of analysis can be thoroughly understood by examining closely related N-substituted pyrrole aldehydes. The data presented herein is illustrative of the expected values and spectral features for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of the desired product and to detect the presence of impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like this compound, characteristic signals would be expected for the aldehydic protons, the pyrrole ring protons, and the protons of the isopropyl group. The integration of these signals helps in quantifying the relative number of protons, which is crucial for purity assessment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the aldehyde groups, the carbons of the pyrrole ring, and the carbons of the isopropyl substituent. The presence of any unexpected signals could indicate impurities.

Illustrative NMR Data for a Related N-Substituted Pyrrole-2-carbaldehyde:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.5 | ~180 |

| Pyrrole C5-H | ~7.0-7.3 | ~125 |

| Pyrrole C3-H | ~6.9-7.2 | ~131 |

| Pyrrole C4-H | ~6.2-6.4 | ~110 |

| N-CH(CH₃)₂ | ~5.0-5.5 | ~52 |

| N-CH(CH₃)₂ | ~1.5 | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) stretching of the two aldehyde groups. This typically appears as a strong band in the region of 1650-1700 cm⁻¹. The presence of starting materials or side products with different functional groups can be readily detected. For instance, the absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the substitution on the pyrrole nitrogen.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1650-1700 |

| C-H (aromatic/pyrrole) | 3000-3100 |

| C-H (aliphatic/isopropyl) | 2850-3000 |

| C-N stretching | 1300-1400 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern can also offer structural clues and help in identifying impurities. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound.

Chromatographic Techniques Coupled with Spectroscopy

For rigorous purity assessment and reaction monitoring, chromatographic techniques are often coupled with spectroscopic detectors.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. pensoft.netpensoft.net When equipped with a UV-Vis detector, it can be used to quantify the purity of this compound by measuring the area of the peak corresponding to the compound relative to the total area of all peaks. pensoft.netpensoft.net The progress of a reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for separation and identification. The gas chromatogram indicates the number of components in a sample, and the mass spectrum of each component can be used for its identification.

In-situ Reaction Monitoring

Modern process analytical technology (PAT) often employs in-situ spectroscopic probes to monitor reactions in real-time without the need for sampling. spectroscopyonline.com Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout the course of the synthesis of this compound. This allows for precise control over reaction conditions and endpoints, leading to improved yield and purity. researchgate.netspectroscopyonline.com

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a primary computational method for investigating the electronic structure of molecules like 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde. Such calculations would typically determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can generate electron density maps, revealing the distribution of electrons within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. For a molecule such as this compound, these models could be used to study its synthesis, likely involving the formylation of an N-isopropylpyrrole precursor. By calculating the energy profiles of potential reaction pathways, including the identification of transition states and intermediates, researchers can determine the most energetically favorable mechanism. This provides insights into reaction kinetics and helps optimize reaction conditions for improved yield and selectivity.

Quantum Chemical Characterization of Aromaticity and Electron Density Distribution

The pyrrole (B145914) ring is an aromatic system, and its aromaticity can be influenced by substituents. Quantum chemical calculations provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations for this compound would reveal how the isopropyl and dicarbaldehyde groups affect the delocalization of π-electrons within the pyrrole ring. Analysis of the electron density distribution, often visualized through electrostatic potential maps, would further characterize the electronic nature of the molecule, highlighting regions of high and low electron density.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms and bonds, providing a dynamic picture of its conformational flexibility and intermolecular interactions in various environments, such as in a solvent. This approach can reveal how the molecule behaves in a more realistic, dynamic setting, complementing the static information obtained from other computational methods.

Applications in Chemical Sciences

Building Blocks for Complex Organic Synthesis

The presence of multiple reactive sites on the pyrrole (B145914) ring makes 1-isopropyl-1H-pyrrole-2,4-dicarbaldehyde a versatile building block for the construction of complex molecular architectures.

Precursors for Advanced Heterocyclic Scaffolds

Pyrrole-based compounds are fundamental to the synthesis of a wide array of heterocyclic systems, many of which exhibit significant biological activity or unique material properties. scilit.commdpi.comnih.gov While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic scaffolds are not extensively documented, the inherent reactivity of pyrrole-2,4-dicarbaldehydes suggests their potential as precursors to larger, more complex heterocyclic structures. The dual aldehyde functionalities allow for condensation reactions with various nucleophiles, paving the way for the formation of fused ring systems and macrocycles. For instance, pyrrole-dicarbaldehydes are known intermediates in the synthesis of porphyrin analogues and other expanded pyrrolic systems, which are crucial in areas like photodynamic therapy and catalysis.

The general synthetic utility of pyrrole derivatives is well-established in medicinal chemistry for creating novel pharmacophores. nih.gov The Paal-Knorr synthesis, a classic method for pyrrole formation, underscores the importance of dicarbonyl compounds in constructing this heterocyclic core. alliedacademies.orgnih.gov By extension, diformylpyrroles like the subject compound are primed for subsequent annulation and cyclization reactions to yield more elaborate heterocyclic frameworks.

Intermediates in Multi-Step Synthetic Sequences

In the strategic planning of multi-step organic synthesis, intermediates with multiple, differentially reactive functional groups are highly sought after. trine.edu this compound fits this description, with two aldehyde groups that can be selectively reacted under different conditions. This allows for a stepwise elaboration of the molecule, introducing complexity in a controlled manner.

The aldehyde groups can undergo a wide range of transformations, including but not limited to:

Wittig reactions

Horner-Wadsworth-Emmons reactions

Reductive aminations

Knoevenagel condensations

Grignard reactions

This diverse reactivity enables chemists to append various side chains and build intricate molecular frameworks, making it a valuable intermediate in the total synthesis of natural products and the preparation of novel pharmaceutical candidates. The development of multi-step synthetic routes is a cornerstone of modern organic chemistry, allowing for the creation of complex molecules from simpler, readily available starting materials. trine.edu

Materials Chemistry

The electronic properties of the pyrrole ring make it an attractive component in the design of functional organic materials. The dicarbaldehyde functionality of this compound provides convenient handles for incorporating this moiety into larger material systems.

Precursors for π-Conjugated Architectures

Pyrrole-containing polymers and oligomers are a significant class of π-conjugated materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). alliedacademies.orgcore.ac.ukrsc.orgnih.gov The synthesis of these materials often relies on the polymerization of appropriately functionalized pyrrole monomers. The aldehyde groups of this compound can be utilized in condensation polymerization reactions, for example, with diamines to form poly(azomethine)s or with methylene-activated compounds to yield polymers with extended π-systems.

The electronic properties of the resulting polymers can be tuned by the choice of the co-monomer, allowing for the rational design of materials with specific band gaps and charge transport characteristics. While the direct use of this compound in this context is not prominently reported, the general strategy of using diformyl-heterocycles as precursors to π-conjugated polymers is a well-established approach in materials science. core.ac.uk

Components in Functional Dyes and Pigments

Pyrrole-based chromophores are central to a variety of dyes and pigments. A notable class is the diketopyrrolopyrrole (DPP) pigments, which are known for their brilliant colors, high stability, and excellent photophysical properties. scispace.comwikipedia.org The synthesis of the DPP core involves the reaction of a succinate (B1194679) ester with a nitrile. While not a direct precursor in the traditional synthesis of DPPs, the structural motif of this compound lends itself to the design of novel dye structures.

The aldehyde functionalities can be converted into various electron-withdrawing groups or used to extend the conjugation of a chromophore through Knoevenagel or similar condensation reactions. This allows for the fine-tuning of the absorption and emission properties of the resulting dyes. Pyrrole-based dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The ability to create "H-type" dye architectures from pyrrole building blocks demonstrates the versatility of this heterocycle in dye design. rsc.org Furthermore, five-membered heterocyclic aldehydes, including pyrrole-2-carbaldehyde, are recognized as valuable building blocks for the synthesis of biochemical dyes. mdpi.com

Role in Chemosensor and Fluorescent Probe Development

The development of fluorescent chemosensors for the detection of ions and small molecules is a rapidly growing field. researchgate.netrsc.org The core principle often involves the interaction of an analyte with a fluorophore, leading to a change in its photophysical properties, such as fluorescence intensity or wavelength. Pyrrole-based structures are frequently incorporated into the design of these sensors. nih.govresearchgate.net

The aldehyde groups of this compound can serve as reactive sites for the binding of specific analytes. For instance, condensation with amines or hydrazines can lead to the formation of Schiff bases or hydrazones, and this reaction can be accompanied by a change in the fluorescence of the system. This "turn-on" or "turn-off" response can be used for the sensitive and selective detection of the target species. Diketopyrrolopyrrole (DPP) derivatives, which share the pyrrole core, have been extensively developed as fluorescent probes for a wide range of biological and environmental analytes. rsc.orgnih.govnih.govmdpi.com This highlights the potential of pyrrole-based scaffolds in the design of advanced sensing materials.

Electroactive Materials

There is no specific information available in the scientific literature regarding the use of this compound in the development of electroactive materials. However, the broader class of N-substituted pyrrole derivatives has been explored for the creation of electroactive copolymers. researchgate.net The introduction of substituents on the nitrogen atom of the pyrrole ring can influence the electronic properties, solubility, and processability of the resulting polymers. These polymers are of interest due to their potential for slow counter-ion transfer and the interactions between electroactive sites. researchgate.net The specific impact of an isopropyl group and two carbaldehyde groups at the 1, 2, and 4 positions on the electroactive properties of a pyrrole-based polymer remains an area for future investigation.

Catalysis

Ligands in Homogeneous and Heterogeneous Catalytic Systems

The potential of this compound as a ligand in catalytic systems has not been documented in peer-reviewed literature. Pyrrole derivatives, in general, are recognized for their ability to act as ligands for transition metal complexes, which can then be utilized in various catalytic processes. For instance, Schiff base ligands derived from pyrrole-2-carboxaldehyde have been synthesized and complexed with transition metals like Cu(II), Co(II), Mn(II), Zn(II), and Ni(II). jetir.org These complexes have demonstrated catalytic activity in biological and analytical applications. jetir.org The dicarbaldehyde structure of the target compound suggests the potential for forming bidentate or polydentate ligands, which could stabilize metal centers and influence their catalytic activity. However, without experimental data, any discussion of its specific catalytic applications remains speculative.

Flavor Chemistry (for 1H-pyrrole-2,4-dicarbonyl derivatives)

Specific research into the flavor chemistry of 1H-pyrrole-2,4-dicarbonyl derivatives, including this compound, is not available. Pyrrole-2-carboxaldehyde and its derivatives have been identified as contributors to the flavor profiles of various foods, such as raw cane sugar. mdpi.com In general, pyrrole derivatives can possess nutty, roasted, or bread-like aromas and are often formed during the Maillard reaction in heated foods. bohrium.comresearchgate.net The specific sensory properties of a pyrrole dicarbonyl compound would be influenced by the nature and position of its substituents. The presence of two aldehyde groups and an N-isopropyl group would be expected to significantly impact its aroma profile, but detailed sensory evaluations have not been reported.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyrrole-2,4-dicarbaldehydes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could focus on developing more sustainable and efficient synthetic methodologies.

Enzymatic Synthesis: The use of biocatalysts, such as decarboxylases and carboxylic acid reductases, has shown promise in the synthesis of pyrrole-2-carbaldehyde from pyrrole (B145914) through CO2 fixation. mdpi.com Investigating enzymatic routes to 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde could offer a green and highly selective synthetic pathway.

Catalytic C-H Activation: Rhodium(I) catalyzed hydroacylation reactions have been employed for the synthesis of highly substituted pyrroles from aldehydes and propargylic amines. nih.gov Exploring similar transition-metal-catalyzed C-H activation and functionalization strategies on an N-isopropylpyrrole scaffold could lead to a more direct and atom-economical synthesis of the target dicarbaldehyde.

One-Pot Multi-Component Reactions: The development of one-pot, multi-component reactions provides an efficient route to highly functionalized pyrroles. organic-chemistry.org Designing a convergent synthesis that combines an isopropyl-amine, a suitable dicarbonyl equivalent, and a formylating agent in a single pot would significantly streamline the production of this compound.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and optimization, substrate specificity. |

| Catalytic C-H Activation | Atom economy, reduced waste, novel bond formations. | Catalyst design, regioselectivity control. |

| Multi-Component Reactions | High efficiency, reduced purification steps, molecular diversity. | Reaction optimization, control of side reactions. |

Exploration of Underutilized Reactivity Modes

The two distinct aldehyde groups in this compound present an opportunity to explore differential reactivity, which remains a largely unexplored area for this specific substitution pattern.

Selective Aldehyde Transformations: Due to the electronic differences between the C2 and C4 positions of the pyrrole ring, the two aldehyde groups are expected to exhibit different reactivities. libretexts.org Future studies could focus on the selective transformation of one aldehyde group while leaving the other intact, enabling the synthesis of unsymmetrically functionalized pyrrole derivatives. This could be achieved by carefully controlling reaction conditions or by using sterically hindered reagents.

Domino and Cascade Reactions: The dicarbaldehyde functionality is well-suited for initiating domino or cascade reactions. For instance, a domino Michael-aldol cyclization of pyrrole-2-carbaldehydes has been used to synthesize densely substituted 2,3-dihydro-1H-pyrrolizines. nih.gov Investigating similar complex transformations starting from this compound could lead to the rapid assembly of complex heterocyclic scaffolds.

Photochemical Reactions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, has been applied to N-methylpyrrole. mdpi.com Exploring the photochemical reactivity of this compound with various alkenes could open avenues to novel oxetane-fused pyrrole structures.

Expanding the Scope of Functional Group Transformations

The aldehyde groups of this compound serve as versatile handles for a wide range of functional group interconversions, many of which have not been systematically explored for this particular scaffold.

Conversion to other Functional Groups: The aldehyde groups can be readily converted into a variety of other functionalities, such as carboxylic acids, alcohols, amines, and nitriles. A systematic study of these transformations would provide a toolbox for the synthesis of a diverse library of 1-isopropyl-1H-pyrrole derivatives with tailored properties.

Synthesis of Imines and Related Compounds: The reaction of pyrrole-2-carboxaldehydes with amines to form imines is well-established. nih.gov Investigating the formation of mono- and di-imines from this compound with various primary and secondary amines would provide access to novel ligands and precursors for more complex heterocyclic systems.

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions would allow for the extension of the carbon framework of the pyrrole system by converting the aldehyde groups into various substituted alkenes. This would be a powerful tool for the synthesis of conjugated systems with potential applications in materials science.

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | KMnO4, Ag2O | Pyrrole-2,4-dicarboxylic acid |

| Reduction | NaBH4, LiAlH4 | Pyrrole-2,4-dimethanol |

| Reductive Amination | R-NH2, NaBH3CN | Pyrrole-2,4-bis(aminomethyl) derivatives |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Pyrrole-2,4-diyl-bis(substituted acrylonitriles) |

| Wittig Reaction | Phosphonium ylides | Pyrrole-2,4-divinyl derivatives |

Advanced Materials Applications Beyond Current Scope

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials with novel properties.

Conductive Polymers: Polypyrrole is a well-known conductive polymer. bohrium.comresearchgate.net The presence of the isopropyl group in this compound could enhance the solubility and processability of the corresponding polymer, while the dicarbaldehyde functionality allows for post-polymerization modifications or the creation of cross-linked networks. mdpi.com

Porous Organic Polymers: The rigid and functionalizable nature of the pyrrole core makes it an excellent building block for the synthesis of conjugated microporous polymers (CMPs). These materials have potential applications in gas storage, separation, and catalysis.

Sensors: The aldehyde groups can be used to anchor the molecule to surfaces or to react with specific analytes, making this compound a potential platform for the development of chemical sensors.

Design and Synthesis of Structurally Novel Derivatives

The dicarbaldehyde functionality of this compound is a gateway to a vast array of structurally novel and complex derivatives.

Macrocycle Synthesis: Pyrrole-2,5-dicarbaldehyde has been used in the synthesis of macrocyclic compounds. nih.gov Similarly, this compound could be employed in condensation reactions with diamines or other bifunctional molecules to create novel macrocycles with potential applications in host-guest chemistry and as ionophores.

Fused Heterocyclic Systems: The two aldehyde groups can participate in intramolecular cyclization reactions or in cycloaddition reactions with suitable dienophiles to construct fused heterocyclic systems, such as pyrrolo[3,2-b]pyrroles. scielo.br

Dendrimers and Star-Shaped Molecules: The dicarbaldehyde can act as a core molecule for the divergent synthesis of dendrimers and star-shaped molecules with a pyrrole-based core, leading to materials with interesting photophysical and electronic properties.

Deeper Mechanistic Understanding of Complex Reactions

While the synthesis of pyrroles is well-established, a deeper mechanistic understanding of reactions involving multifunctional pyrroles like this compound is still needed.

Vilsmeier-Haack Formylation: A detailed mechanistic study of the Vilsmeier-Haack formylation of 1-isopropylpyrrole could provide insights into the regioselectivity of the second formylation, leading to optimized conditions for the synthesis of the 2,4-dicarbaldehyde isomer.

Theoretical Studies of Reactivity: Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the relative reactivity of the two aldehyde groups and to understand the mechanism of complex reactions involving this compound. researchgate.net This would guide experimental design and the discovery of new reactivity modes.

Kinetic Studies: Kinetic studies of the reactions of the two aldehyde groups would provide quantitative data on their differential reactivity, which would be invaluable for the rational design of selective transformations.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Continuous flow synthesis has been successfully applied to the preparation of various pyrrole derivatives, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov Developing a continuous flow process for the synthesis of this compound would enable its production on a larger scale with greater control over reaction parameters.

Automated Library Synthesis: An automated synthesis platform could be used to rapidly generate a library of derivatives from this compound by performing a variety of functional group transformations on the aldehyde groups in a parallel fashion. This would accelerate the discovery of new compounds with interesting biological or material properties.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, with a flow reactor would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities.

Ligand Design for Emerging Catalytic Processes

The strategic placement of two aldehyde groups on the pyrrole ring makes this compound an excellent candidate for the design of novel ligands for a variety of catalytic applications. The aldehyde moieties can readily undergo condensation reactions with a wide range of primary amines to form Schiff base ligands. These Schiff bases, also known as imines, are a versatile class of ligands that can coordinate with a multitude of metal ions to form stable complexes.

The N-isopropyl group can exert a significant steric and electronic influence on the resulting metal complexes, potentially tuning their catalytic activity and selectivity. This steric hindrance can create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis.

Potential Catalytic Applications:

Oxidation Catalysis: Metal complexes derived from Schiff base ligands of this compound could be investigated as catalysts for various oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. The choice of metal center (e.g., manganese, iron, cobalt) would be crucial in determining the catalytic efficacy.

Reduction Catalysis: Chiral metal complexes of these ligands could be explored for asymmetric reduction reactions, including the hydrogenation of ketones and imines to produce enantiomerically enriched alcohols and amines, which are valuable intermediates in the pharmaceutical industry.

Cross-Coupling Reactions: Palladium or nickel complexes incorporating these pyrrole-based ligands could be designed and tested for their activity in catalyzing important carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The electronic properties of the pyrrole ring and the steric bulk of the isopropyl group could influence the efficiency and selectivity of these transformations.

Polymerization Catalysis: The bidentate or potentially polydentate nature of ligands derived from this dicarbaldehyde could be utilized to synthesize well-defined polymerization catalysts for the production of polymers with specific tacticities and molecular weights.

The modular nature of Schiff base synthesis would allow for the creation of a diverse library of ligands by varying the amine component. This tunability is a key advantage in the rational design of catalysts for specific and emerging catalytic processes. Future research in this area would involve the synthesis and characterization of these novel ligands and their metal complexes, followed by a thorough evaluation of their catalytic performance in various organic transformations.

Q & A

Q. Table 1. Optimization of Aldehyde Protection-Deprotection Strategies

| Protection Group | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acetal (ethylene glycol) | Toluene, PTSA, reflux | 78 | >95% | |

| Thioacetal | EtSH, BF₃·Et₂O, 0°C | 65 | 90% | |

| Deprotection | HCl (aq.), THF, 25°C | 85 | 98% |

Q. Table 2. Key Spectral Benchmarks

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.61 (s, 2H, CHO), δ 1.25 (d, 6H, CH₃) | |

| ¹³C NMR | δ 198.2 (CHO), δ 22.1 (CH₃), δ 28.5 (CH) | |

| IR (KBr) | 2840 cm⁻¹ (C-H aldehyde), 1670 cm⁻¹ (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.